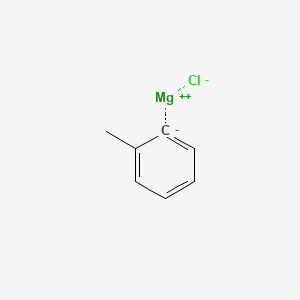

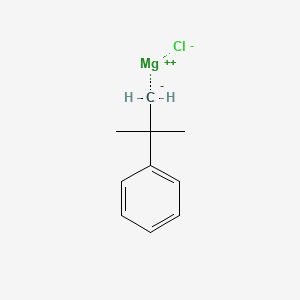

Neophylmagnesiumchlorid

Übersicht

Beschreibung

Magnesium, chloro(2-methyl-2-phenylpropyl)- is a useful research compound. Its molecular formula is C10H13ClMg and its molecular weight is 192.97 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, chloro(2-methyl-2-phenylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, chloro(2-methyl-2-phenylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, chloro(2-methyl-2-phenylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Grignard-Reagenzien

Neophylmagnesiumchlorid dient als Grignard-Reagenz, ein Schlüsselreagenz in der organischen Chemie. Grignard-Reagenzien werden häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, wodurch die Synthese einer Vielzahl organischer Verbindungen ermöglicht wird, von einfachen Molekülen bis hin zu komplexen Naturprodukten und Pharmazeutika .

Forschung an Übergangsmetall-Nanopartikeln

Obwohl nicht direkt mit this compound verwandt, hat die Forschung an Übergangsmetall-Nanopartikeln, wie z. B. manganbasierten Nanopartikeln, großes Potenzial für biomedizinische Anwendungen gezeigt. Die grundlegenden Eigenschaften und Reaktivitäten von metallorganischen Verbindungen wie this compound können wertvolle Erkenntnisse für die Gestaltung und Synthese dieser fortschrittlichen Materialien liefern .

Wirkmechanismus

Mode of Action

It’s known that magnesium ions play a critical role in the regulation of neuronal plasticity, learning, and memory . They are involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Biochemical Pathways

Neophylmagnesium chloride may influence several biochemical pathways due to the presence of magnesium. Magnesium plays a vital role in the activity of intracellular proteins involved in insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . It also participates directly in insulin sensitivity and signaling in peripheral tissues .

Pharmacokinetics

It’s known that various anions attached to the cation magnesium, such as oxide, chloride, gluconate, and lactate, affect the delivery of the amounts of elemental magnesium to the target site and thereby produce different pharmacodynamic effects .

Result of Action

Magnesium, a component of neophylmagnesium chloride, is known to have a fundamental role in many physiological functions .

Action Environment

The action, efficacy, and stability of Neophylmagnesium chloride can be influenced by various environmental factors. For instance, the release of this substance to the environment can occur from industrial use .

Eigenschaften

IUPAC Name |

magnesium;2-methanidylpropan-2-ylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKDPFKCXZKJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067905 | |

| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35293-35-7 | |

| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035293357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(2-methyl-2-phenylpropyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of 2-Methyl-2-phenylpropylmagnesium chloride as a Grignard reagent?

A1: 2-Methyl-2-phenylpropylmagnesium chloride, like other Grignard reagents, acts as a strong nucleophile. It reacts with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. For instance:

- Reaction with benzaldehyde: This reaction yields a mixture of products, including 2,7-dimethyl-2,4,5,7-tetraphenyloctane-4,5-diol, 3-methyl-1,3-diphenylbutan-1-one, benzyl alcohol, 2-methyl-2-phenylpropane, and 3-methyl-1,3-diphenylbutan-1-ol. The reaction mechanism and product distribution have been studied in detail. []

- Reaction with aryl bromides: In the presence of a nickel catalyst like (dppf)NiCl2, 2-methyl-2-phenylpropylmagnesium chloride undergoes cross-coupling reactions with aryl bromides to yield the corresponding alkylated arenes. This reaction offers a valuable synthetic route for forming carbon-carbon bonds between tertiary alkyl groups and aromatic rings. [, ]

Q2: How does the structure of 2-Methyl-2-phenylpropylmagnesium chloride influence its reactivity?

A2: The bulky neophyl group in 2-Methyl-2-phenylpropylmagnesium chloride significantly influences its reactivity.

- Rearrangement Reactions: The neophyl group is prone to rearrangement reactions, particularly during reactions involving radical intermediates. For example, in reactions with carbon tetrachloride, rearrangement products can be observed. [, ]

Q3: Are there any specific examples of how 2-Methyl-2-phenylpropylmagnesium chloride is used to synthesize more complex molecules?

A4: Yes, one notable example is its use in the synthesis of cyclometalated platinum(II) complexes. []

- Synthesis of Cycloneophylplatinum(II) Complexes: Reacting [PtCl2(SMe2)2] with 2-Methyl-2-phenylpropylmagnesium chloride forms a binuclear cycloneophylplatinum(II) complex, [Pt2(CH2CMe2C6H4)2(μ-SMe2)2]. This complex serves as a precursor for synthesizing various other platinum(II) complexes by ligand exchange reactions. []

Q4: What analytical techniques are used to study reactions involving 2-Methyl-2-phenylpropylmagnesium chloride?

A4: Researchers employ various techniques to characterize the products and intermediates formed in reactions involving 2-Methyl-2-phenylpropylmagnesium chloride. These include:

- X-ray Crystallography: For crystalline products, X-ray crystallography can provide detailed information about the three-dimensional structure of the molecule. This technique was notably used to differentiate between the meso and (±)-diastereomers of 2,7-dimethyl-2,4,5,7-tetraphenyloctane-4,5-diol, a product from the reaction of 2-Methyl-2-phenylpropylmagnesium chloride with benzaldehyde. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)